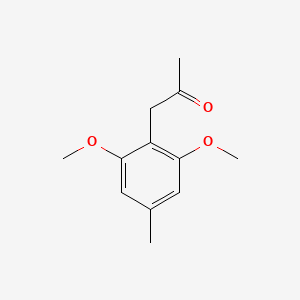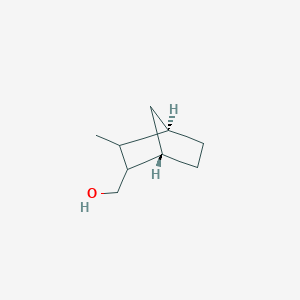
3-Methyl-2-norbornanemethanol
Übersicht
Beschreibung
3-Methyl-2-norbornanemethanol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy Studies : Mihailović et al. (1977) conducted a study on the configurational and conformational relationships in diastereomeric endo-α-methyl-5-norbornene-2-methanols and corresponding saturated analogues, including 3-Methyl-2-norbornanemethanol. They utilized 1H NMR spectroscopy to determine these relationships, providing insights into the structural aspects of these compounds (Mihailović et al., 1977).
Photochemical and Electrochemical Properties : Yamashita et al. (1988) explored the syntheses and properties of dipyridylnorbornadienes, involving chemical reactions with compounds related to this compound. This study highlighted the photochemical and electrochemical properties of these compounds, which are crucial in various scientific applications (Yamashita et al., 1988).
Catalytic Applications : Mathew et al. (2002) researched the catalytic methylation of phenol using methanol, which indirectly relates to the chemistry of this compound. This study provides insights into the catalytic applications and the interactions of metal ions in such processes (Mathew et al., 2002).
Reactivity with Bromosuccinimide : Jefford and Wojnarowski (1970) investigated the reaction of 2-methylnorborn-2-ene (closely related to this compound) with N-bromosuccinimide, providing insights into the reactivity and potential applications of these compounds in organic synthesis (Jefford & Wojnarowski, 1970).
Carbon-13 Chemical Shifts in Norbornyl Derivatives : Roberts et al. (1970) explored the carbon-13 chemical shifts in various norbornyl derivatives, including compounds similar to this compound. This study aids in understanding the electronic environment and molecular interactions in these compounds, which is essential for their scientific applications (Roberts et al., 1970).
Eigenschaften
IUPAC Name |
[(1S,4R)-3-methyl-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-7-2-3-8(4-7)9(6)5-10/h6-10H,2-5H2,1H3/t6?,7-,8+,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSGTKBIPOQSD-VOFUFXJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]2CC[C@@H](C2)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B7885353.png)
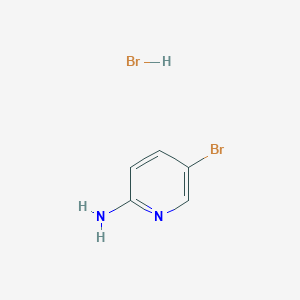
![(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid](/img/structure/B7885362.png)
![2-[(3E)-4-(3,4-dimethylphenyl)but-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7885369.png)
![Ethyl 2-[2-(2-bromoacetyl)phenoxy]acetate](/img/structure/B7885370.png)
![Ethyl 3-cyano-7-(4-fluorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7885377.png)
![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride](/img/structure/B7885397.png)
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)
![2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-](/img/structure/B7885405.png)
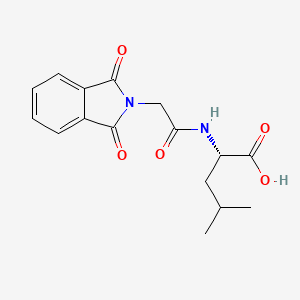
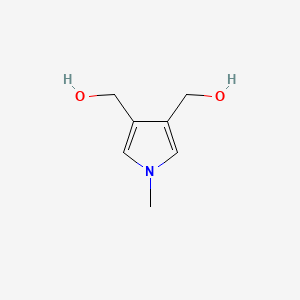
![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)

